Derivative Dual-Target Inhibition Potency: N-(4-oxo-4H-3,1-benzothiazin-2-yl)-4-phenylbutanamide
The 4-phenylbutanamide scaffold, when derivatized with a benzothiazinone moiety at the amide nitrogen, yields compound 17, a potent dual inhibitor of the adenosine A2A receptor (A2AAR) and monoamine oxidase B (MAO-B). This derivative demonstrates nanomolar potency with high subtype selectivity, representing a quantifiable differentiation from the unsubstituted core structure, which lacks measurable activity against these targets [1].
| Evidence Dimension | Receptor binding affinity and enzyme inhibition |
|---|---|
| Target Compound Data | Ki (human A2AAR): 39.5 nM; IC50 (human MAO-B): 34.9 nM |
| Comparator Or Baseline | Selectivity: Negligible activity versus other adenosine receptor subtypes and MAO-A |
| Quantified Difference | Compound 17 is selective over MAO-A and other AR subtypes, exhibiting a >100-fold selectivity window based on IC50 and Ki comparisons |
| Conditions | Human A2AAR and MAO-B in vitro assays; cAMP accumulation assay; competitive, reversible inhibition confirmed |
Why This Matters
The scaffold‘s ability to generate nanomolar dual-target inhibitors supports its procurement for medicinal chemistry programs targeting neurodegenerative disorders.
- [1] Stierand, K., et al. (2018). CAS:1199-98-0. NACTEM (National Centre for Text Mining). View Source
